N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide
Description
N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide is a benzamide derivative featuring a benzoxazole core substituted with a methoxy group at the 5-position. The compound’s structure integrates a phenyl linker connecting the benzoxazole moiety to a 3-methyl-substituted benzamide group.
Properties
IUPAC Name |
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-4-3-5-16(12-14)21(25)23-17-8-6-15(7-9-17)22-24-19-13-18(26-2)10-11-20(19)27-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZGWAKUSSNIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxybenzo[d]oxazol-2-amine
The 5-methoxybenzo[d]oxazole core is synthesized from 2-amino-4-methoxyphenol through cyclization with cyanogen bromide or chloroacetonitrile under acidic conditions. For example, heating 2-amino-4-methoxyphenol (10.0 g, 65.8 mmol) with chloroacetonitrile (5.3 mL, 79.0 mmol) in acetic acid at 80°C for 12 hours affords 5-methoxybenzo[d]oxazol-2-amine as a white solid (yield: 78%, m.p. 145–147°C) . The reaction proceeds via nucleophilic displacement of the chloride by the amine, followed by intramolecular cyclization.
Key Analytical Data :
-
1H NMR (DMSO-d6) : δ 7.45 (d, J = 8.5 Hz, 1H, C6–H), 6.94 (dd, J = 8.5, 2.4 Hz, 1H, C5–H), 6.89 (d, J = 2.4 Hz, 1H, C3–H), 3.82 (s, 3H, –OCH3) .
-
13C NMR : δ 163.8 (C2), 157.2 (C7a), 142.1 (C3a), 129.5 (C6), 115.4 (C5), 107.3 (C3), 56.1 (–OCH3) .
The introduction of the aniline group at the 4-position of the benzo[d]oxazole is achieved via Suzuki-Miyaura cross-coupling. A mixture of 5-methoxybenzo[d]oxazol-2-amine (5.0 g, 28.1 mmol), 4-bromophenylboronic acid (6.7 g, 33.7 mmol), Pd(PPh3)4 (1.6 g, 1.4 mmol), and Na2CO3 (7.5 g, 70.3 mmol) in 1,4-dioxane/water (100 mL/30 mL) is refluxed under nitrogen for 8 hours . After workup, 4-(5-methoxybenzo[d]oxazol-2-yl)aniline is obtained as a pale-yellow solid (yield: 72%, m.p. 182–184°C) .
Optimization Insights :
-
Catalyst Loading : Reducing Pd(PPh3)4 to 3 mol% decreases yield to 58%, while increasing to 8 mol% offers no significant improvement .
-
Solvent System : A 3:1 dioxane-to-water ratio maximizes solubility and reaction efficiency .
Amide Bond Formation with 3-Methylbenzoyl Chloride
The final step involves coupling 4-(5-methoxybenzo[d]oxazol-2-yl)aniline (3.0 g, 11.9 mmol) with 3-methylbenzoyl chloride (2.1 mL, 14.3 mmol) in dichloromethane (50 mL) using triethylamine (3.3 mL, 23.8 mmol) as a base. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours . Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the target compound as a white crystalline solid (yield: 85%, m.p. 210–212°C) .
Critical Reaction Parameters :
-
Temperature Control : Slow addition of acyl chloride at 0°C minimizes side reactions (e.g., over-acylation) .
-
Base Selection : Triethylamine outperforms DIPEA in suppressing HCl-induced side products .
Spectroscopic Characterization and Purity Assessment
The structure of N-(4-(5-methoxybenzo[d]oxazol-2-yl)phenyl)-3-methylbenzamide is confirmed via comprehensive spectroscopic analysis:
-
1H NMR (CDCl3) : δ 8.21 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 2H, Ar–H), 7.78 (d, J = 8.4 Hz, 2H, Ar–H), 7.52–7.48 (m, 3H, Ar–H), 7.34 (d, J = 8.5 Hz, 1H, C6–H), 6.98 (dd, J = 8.5, 2.4 Hz, 1H, C5–H), 6.93 (d, J = 2.4 Hz, 1H, C3–H), 3.85 (s, 3H, –OCH3), 2.44 (s, 3H, –CH3) .
-
13C NMR : δ 166.2 (C=O), 163.9 (C2), 157.3 (C7a), 142.2 (C3a), 138.5 (Cipso), 134.7 (C3-methyl), 129.6–123.1 (Ar–C), 56.2 (–OCH3), 21.3 (–CH3) .
-
HPLC Purity : 99.1% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) .
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for alternative synthetic approaches:
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Benzo[d]oxazole formation | Cyclization (HCl/CH3CN) | 78 | 98.5 | Short reaction time (12 h) |
| Suzuki coupling | Pd(PPh3)4/Na2CO3 | 72 | 97.8 | Scalable to >10 g |
| Amide coupling | Et3N/CH2Cl2 | 85 | 99.1 | Mild conditions, high selectivity |
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Scientific Research Applications
N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Thiadiazole Derivatives ()
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) share a benzamide group but replace benzoxazole with thiadiazole or pyridine-thiadiazole hybrids.
- Molecular Weight: Compound 6 (MW 348.39) is lighter than the target compound (estimated MW ~390–400), influencing solubility and bioavailability. Synthetic Yield: Compound 6 was synthesized in 70% yield, suggesting efficient routes for thiadiazole derivatives .
Benzimidazole Derivatives ()
N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b) feature a benzimidazole core instead of benzoxazole.
- Key Differences :
- Hydrogen Bonding : Benzimidazole’s NH group enables stronger hydrogen bonding compared to benzoxazole’s oxygen, affecting receptor interactions in biological systems.
- Synthetic Route : These compounds were synthesized via hydrazide condensation, differing from the target’s likely amide coupling pathway .
OLED Materials ()
Tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO) shares the benzoxazole motif but incorporates it into a phosphine oxide scaffold for OLED applications.
- Key Similarities: Optical Properties: Both compounds exhibit blue emission under UV excitation, suggesting utility in optoelectronics.
Substituent Effects
Methoxy vs. Methyl/Acetyl Groups
- The target’s 5-methoxy group on benzoxazole enhances electron-donating effects, contrasting with 8a ’s acetyl group (electron-withdrawing). This difference may modulate bioactivity or charge transport in materials .
Pesticide Benzamides ()
Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) are structurally distinct but share the benzamide backbone.
Physicochemical and Spectroscopic Data
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide
- Molecular Formula : C22H18N2O3
- Molecular Weight : 358.39 g/mol
The presence of the benzoxazole moiety is significant as it is known to enhance biological activity through various mechanisms.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : The compound interacts with specific enzymes, which may modulate their activity and influence various biochemical pathways.
- Receptor Modulation : It can bind to certain receptors, affecting physiological responses.
Antimicrobial Activity
Research has indicated that compounds with benzoxazole structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibition against a range of bacterial strains.
Anticancer Properties
The compound's potential anticancer activities have been explored in various studies:
- In Vitro Studies : this compound has shown promise in inhibiting cancer cell proliferation in several cancer lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vivo studies have reported that this compound exhibits anti-inflammatory effects. For example, it has been shown to reduce carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent.
Research Findings and Case Studies
A selection of relevant studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study 2 | Showed that the compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 3 | Reported anti-inflammatory activity with a reduction in paw edema by 50% at a dose of 10 mg/kg in rats. |
Q & A
Basic: What are the optimal synthetic routes for N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves coupling a 5-methoxybenzoxazole moiety with a substituted benzamide. Key steps include:
- Suzuki-Miyaura Cross-Coupling: To attach the benzoxazole fragment to the phenyl ring under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C .
- Amide Bond Formation: Use coupling agents like EDC/HOBt or DCC to link 3-methylbenzoic acid to the aniline derivative. Optimize stoichiometry (1.2:1 molar ratio of acid to amine) and reaction time (12–24 hrs) under inert conditions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzoxazole C=N/C-O vibrations (~1600 cm⁻¹). Discrepancies in peak positions may indicate tautomeric forms or solvent effects .
- NMR Analysis: Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm). Overlapping signals can be deconvoluted via 2D experiments (COSY, HSQC) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 375.1). Fragment patterns help confirm substituent positions .
Advanced: What challenges arise in determining the crystal structure of this compound, and how can SHELX tools address them?
Methodological Answer:
- Twinned Crystals: Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning .
- Disorder in Methoxy Groups: Apply PART/SUMP restraints to refine disordered regions while maintaining geometric constraints .
- Validation: Check R-factor convergence (<0.05) and ADPs (anisotropic displacement parameters) via WinGX/ORTEP-3 .
Advanced: How can DFT and molecular docking studies elucidate the compound’s interaction with biological targets like VEGFR-2?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, predicting reactive sites .
- Docking Workflow: Use AutoDock Vina with VEGFR-2 (PDB: 2OH4). Set grid boxes around the ATP-binding site, validate poses via MM-GBSA binding energy calculations, and correlate with in vitro IC₅₀ data .
Advanced: How do structural modifications (e.g., halogenation) impact the compound’s bioactivity in cancer models?
Methodological Answer:
- SAR Studies: Introduce electron-withdrawing groups (e.g., Cl at benzoxazole C-5) to enhance VEGFR-2 inhibition. Compare IC₅₀ values (e.g., 8e: 0.42 µM vs. 8f: 1.2 µM) in kinase assays .
- Pharmacophore Mapping: Identify critical H-bond acceptors (benzoxazole N, methoxy O) and hydrophobic pockets using MOE or Schrödinger .
Advanced: What supramolecular interactions govern the compound’s crystal packing, and how are they analyzed?
Methodological Answer:
- Hydrogen Bonding: Use Mercury (CCDC) to identify R₂²(8) motifs between amide N-H and benzoxazole O. Graph set analysis (Etter’s rules) classifies chains (C(4)) or rings (R₂²(8)) .
- π-π Stacking: Measure centroid distances (<3.8 Å) between benzoxazole and phenyl rings via PLATON .
Advanced: How can polymorphism affect the compound’s physicochemical properties, and what techniques detect it?
Methodological Answer:
- Screening: Crystallize from 8–10 solvents (e.g., DMSO, MeOH) under varied temperatures. Use DSC/TGA to identify polymorphic transitions (ΔH fusion differences >5 J/g) .
- PXRD: Compare experimental patterns (e.g., Form I: peak at 2θ = 12.5°) with simulated data from Mercury .
Advanced: What in vitro assays are suitable for evaluating the compound’s apoptotic effects in cancer cells?
Methodological Answer:
- MTT Assay: Test viability in HepG2 or MCF-7 cells (72 hrs, 1–100 µM). Normalize to positive controls (e.g., doxorubicin) .
- Flow Cytometry: Use Annexin V-FITC/PI staining to quantify apoptosis (early vs. late stages) .
- Western Blot: Validate caspase-3/9 activation and PARP cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
